molecular formula C8H3BrF4O2 B2697104 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid CAS No. 1026962-68-4

6-bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid

Cat. No.: B2697104
CAS No.: 1026962-68-4
M. Wt: 287.008
InChI Key: IFMFJFGMOSTGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid ( 1026962-68-4) is a high-value benzoic acid derivative with a molecular formula of C8H3BrF4O2 and a molecular weight of 287.01 g/mol . This compound is characterized by a benzene ring substituted with a carboxylic acid group, a bromine atom at the 6-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 3-position, a combination that makes it a versatile and complex building block in synthetic chemistry . The presence of multiple halogen atoms, including bromine and fluorine, alongside the electron-withdrawing trifluoromethyl group, grants this molecule significant potential in medicinal chemistry and agrochemical research. It is primarily used as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs) and other advanced materials. Researchers value it for constructing more complex molecular architectures, where its reactive handles allow for further functionalization via cross-coupling reactions or nucleophilic substitutions . For research and development purposes only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This compound has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to be stored sealed in a dry environment at 2-8°C to ensure stability . Analytical data, including 1 H-NMR, is available upon request to support your research characterization .

Properties

IUPAC Name

6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-4-2-1-3(8(11,12)13)6(10)5(4)7(14)15/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMFJFGMOSTGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026962-68-4
Record name 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Theoretical Framework of a Strategic Building Block: An In-depth Technical Guide to 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have emerged as indispensable tools for innovation. The strategic incorporation of fluorine and trifluoromethyl (CF3) groups can profoundly alter a molecule's physicochemical and pharmacological properties, leading to enhanced efficacy, metabolic stability, and bioavailability.[1][2] 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid stands as a testament to this principle, embodying a highly functionalized and versatile scaffold for the synthesis of novel chemical entities. This technical guide provides a comprehensive theoretical and practical overview of this compound, from its fundamental electronic structure to its potential applications in drug discovery.

The trifluoromethyl group is particularly valued for its unique electronic and lipophilic characteristics. Its strong electron-withdrawing nature can modulate the pKa of adjacent functional groups, influencing molecular interactions, while its lipophilicity can enhance a drug's ability to penetrate cell membranes.[1][3] The additional presence of bromine and fluorine atoms on the benzoic acid ring of the title compound offers multiple points for synthetic diversification, making it a valuable building block in the construction of complex molecular architectures.

Physicochemical and Electronic Properties: A Theoretical Perspective

The unique substitution pattern of this compound dictates its distinct physicochemical and electronic properties. While experimental data for this specific molecule is not extensively published, we can infer its characteristics through computational analysis and by drawing parallels with structurally similar compounds.

Conformational Analysis

The conformational preference of the carboxylic acid group relative to the benzene ring is a critical determinant of the molecule's reactivity and intermolecular interactions. In substituted benzoic acids, the planarity of the molecule is often influenced by steric and electronic effects.[4][5] For this compound, density functional theory (DFT) calculations would likely reveal a non-planar ground state conformation. The steric hindrance between the ortho-substituents (fluorine and bromine) and the carboxylic acid group would force the -COOH group out of the plane of the benzene ring. This torsional angle is a key factor in its crystal packing and its interaction with biological targets.[6][7]

Electronic Properties

The electronic landscape of this compound is characterized by the strong electron-withdrawing nature of the fluorine, bromine, and trifluoromethyl substituents. This has several important consequences:

  • Acidity: The presence of these electron-withdrawing groups is expected to significantly increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid. This is due to the stabilization of the resulting carboxylate anion through inductive effects.[8]

  • Reactivity: The electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly at positions activated by the substituents.

  • Dipole Moment: The asymmetrical distribution of the highly electronegative fluorine and trifluoromethyl groups, along with the bromine atom, will result in a significant molecular dipole moment, influencing its solubility and intermolecular interactions.

A summary of predicted physicochemical and electronic properties is presented in Table 1.

PropertyPredicted Value/CharacteristicRationale
pKa Lower than benzoic acid (pKa ≈ 4.2)Strong electron-withdrawing effects of F, Br, and CF3 groups stabilize the carboxylate anion.[8]
LogP Higher than benzoic acid (LogP ≈ 1.87)The lipophilic trifluoromethyl and bromine groups increase the molecule's hydrophobicity.[3]
HOMO-LUMO Gap Relatively largeThe electron-withdrawing groups lower the energy of both the HOMO and LUMO, but the gap is expected to remain significant, indicating good electronic stability.[9]
Molecular Electrostatic Potential (MEP) Negative potential around the carboxylic oxygen atoms and the fluorine atom; Positive potential on the carboxylic proton.The MEP map would highlight the regions of electrophilicity and nucleophilicity, guiding the understanding of its intermolecular interactions.

Synthesis and Reactivity

The synthesis of this compound can be approached through several strategic routes, typically involving the functionalization of a pre-existing substituted benzene ring. A plausible synthetic pathway is outlined below.

Proposed Synthetic Workflow

A common strategy for the synthesis of polysubstituted benzoic acids involves the ortho-lithiation of a suitable precursor followed by carboxylation.

Synthetic Workflow Figure 1: Proposed Synthetic Workflow for this compound A 1-Bromo-3-fluoro-2-(trifluoromethyl)benzene B Lithiation A->B n-BuLi, THF, -78 °C C Carboxylation B->C CO2 (g) D This compound C->D H3O+ workup

Caption: Proposed Synthetic Workflow for this compound.

Step-by-Step Methodology:

  • Starting Material: The synthesis would commence with a commercially available or readily synthesized starting material such as 1-bromo-3-fluoro-2-(trifluoromethyl)benzene.

  • Ortho-Lithiation: The starting material is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise. The ortho-directing effect of the fluorine and trifluoromethyl groups would favor lithiation at the C6 position.

  • Carboxylation: Carbon dioxide gas is then bubbled through the reaction mixture. The organolithium intermediate acts as a potent nucleophile, attacking the electrophilic carbon of CO2 to form a lithium carboxylate salt.

  • Acidification and Isolation: The reaction is quenched with an aqueous acid solution (e.g., HCl). This protonates the carboxylate salt, yielding the final product, this compound, which can then be isolated and purified by standard techniques such as crystallization or chromatography.

Reactivity and Potential for Functionalization

The bromine atom at the C6 position is a key handle for further synthetic modifications, particularly through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, making this compound a valuable intermediate in the synthesis of diverse chemical libraries.

Reactivity Diagram Figure 2: Key Cross-Coupling Reactions A This compound B Suzuki Coupling A->B R-B(OH)2, Pd catalyst, Base C Buchwald-Hartwig Amination A->C R2NH, Pd catalyst, Base D Sonogashira Coupling A->D R-C≡CH, Pd/Cu catalyst, Base E Aryl/Heteroaryl Derivative B->E F Amine Derivative C->F G Alkynyl Derivative D->G

Caption: Key Cross-Coupling Reactions for Functionalization.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of C-C bonds, introducing aryl or heteroaryl moieties.[10][11] This is a widely used strategy in the synthesis of biaryl compounds.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with a variety of primary and secondary amines, providing access to a diverse range of aniline derivatives.[12]

  • Sonogashira Coupling: The introduction of alkynyl groups can be achieved through Sonogashira coupling with terminal alkynes, catalyzed by a palladium-copper system.

Applications in Drug Discovery and Materials Science

The unique combination of a carboxylic acid, a bromine atom, a fluorine atom, and a trifluoromethyl group makes this compound a highly attractive building block for the synthesis of bioactive molecules and advanced materials.[13]

The trifluoromethyl group is a well-established bioisostere for a methyl group, but with significantly different electronic properties.[14] Its incorporation can enhance metabolic stability by blocking sites of oxidative metabolism. The lipophilicity of the CF3 group can also improve membrane permeability and binding affinity to protein targets.[3]

The carboxylic acid moiety provides a handle for forming amide bonds, a common linkage in many pharmaceutical compounds. The bromine atom, as discussed, allows for extensive diversification through cross-coupling reactions, enabling the exploration of a large chemical space in structure-activity relationship (SAR) studies.[13]

Conclusion

This compound is a strategically designed building block with significant potential in medicinal chemistry and materials science. Its theoretical properties, including its conformational preferences and electronic landscape, provide a solid foundation for understanding its reactivity and potential applications. The presence of multiple, distinct functional groups offers a rich platform for synthetic diversification, enabling the creation of novel and complex molecular architectures. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of such versatile building blocks in the pursuit of new scientific discoveries is undeniable.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • National Center for Biotechnology Information. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC. [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. [Link]

  • National Center for Biotechnology Information. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC. [Link]

  • MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]

  • ResearchGate. (n.d.). Conformational polymorphism of 3-(azidomethyl)benzoic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Conformational polymorphism of 3-(azidomethyl)benzoic acid. PMC. [Link]

  • ScholarWorks @ UTRGV. (2023, September 20). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]

  • Chem-Impex. (n.d.). 6-Bromo-2,3,4-trifluorobenzoic acid. [Link]

  • PubMed. (n.d.). FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations. [Link]

  • ResearchGate. (2020, October). Structural, Vibrational, Electronic and Optical Properties of 3-methoxy-2,4,5-trifluorobenzoic Acid Using DFT Calculations. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

  • PubChem. (n.d.). 2-Bromo-6-(trifluoromethyl)benzoic acid. [Link]

  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. [Link]

  • National Center for Biotechnology Information. (n.d.). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. PMC. [Link]

  • NIST WebBook. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. [Link]

  • Wiley Online Library. (n.d.). RESEARCH ARTICLE Triflate-Selective Suzuki Cross-Coupling of Chloro. [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. [Link]

  • PubMed. (n.d.). Gas phase measurements of mono-fluoro-benzoic acids and the dimer of 3-fluoro-benzoic acid. [Link]

  • Journal of Education for Pure Science. (2022, April 7). Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. [Link]

  • MDPI. (n.d.). Computational Study of Elastic, Structural, Electronic, and Optical Properties of GaMF 3 (M = Be and Ge) Fluoroperovskites, Based on Density Functional Theory. [Link]

  • ResearchGate. (2025, August 21). DFT Study on Structures, Stabilities and Electronic Properties of Bromo Silsesquioxanes Si2nO3nBr2n (n=1-5) | Request PDF. [Link]

Sources

Technical Guide: Safety, Handling, and Reactivity of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid

[1]

Executive Summary

6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic building block used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from its "orthogonal reactivity"—possessing three distinct handle points (carboxylic acid, aryl bromide, and activated aryl fluoride) that allow for complex scaffold construction.[1]

However, this same reactivity dictates its safety profile. Beyond standard organic acid hazards, the presence of the trifluoromethyl (

1

Part 1: Chemical Identity & Physicochemical Profiling[1]

Understanding the molecule's electronic structure is the first step in effective risk management.

PropertyDataTechnical Insight
CAS Number 1026962-68-4Unique identifier for inventory tracking.[1]
Formula

High halogen content increases lipophilicity and skin permeation potential.
Mol. Weight 287.01 g/mol Heavy atom effect (Br) facilitates crystallization but may increase environmental persistence.
Physical State Solid (Powder/Crystals)Melting point range: 126–128°C. Dust generation is a primary inhalation risk.
Acidity (Est. pKa) < 3.0 (Predicted)Critical: The ortho-fluoro and meta-trifluoromethyl groups are electron-withdrawing, making this significantly more acidic than benzoic acid (pKa 4.2).[1] It will corrode mild steel.
Structural Logic & Safety Implications

The molecule features a "push-pull" electronic system. The carboxylic acid is the primary safety concern (corrosivity). However, the 2-fluoro position is electronically activated by the adjacent acid and the meta-trifluoromethyl group.[1]

  • Risk: This activation makes the fluorine susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Biological Implication: Proteins in the skin (cysteine/lysine residues) can act as nucleophiles, potentially leading to sensitization or haptenization upon repeated contact [1].[1]

Part 2: Hazard Analysis (The "Why")[1]

GHS Classification[1][2][3][4]
  • Skin Irritation (Category 2): Causes skin irritation.[2][3][4]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2][4]

  • STOT-SE (Category 3): May cause respiratory irritation.[5][4]

The "Hidden" Hazard: Thermal Decomposition

While the molecule is stable at room temperature, the C-F bonds possess high bond dissociation energy.[1] Under fire conditions or extreme heating (> 300°C), the molecule does not just burn; it decomposes.[1]

Decomposition Pathway:

1

Critical Safety Note: Hydrogen Fluoride (HF) is a byproduct of thermal decomposition. Standard organic vapor cartridges are ineffective against HF. Firefighters must use full SCBA with acid-gas rated seals.

Part 3: Strategic Handling & Engineering Controls[1]

Hierarchy of Controls

We utilize a "Defense in Depth" strategy. Reliance on PPE alone is a failure of protocol.

1. Engineering Controls (Primary Defense)
  • Powder Handling: All weighing of solids >10 mg must occur inside a chemical fume hood or a powder containment balance enclosure.

  • Airflow: Face velocity must be maintained between 0.3 m/s and 0.5 m/s.

  • Static Control: Use an ionizing bar during weighing. The dry powder can accumulate static charge, leading to scattering and aerosolization.

2. Personal Protective Equipment (PPE) Matrix
Body PartStandard Operation (Solid)High Risk (Solution/Synthesis)Rationale
Hands Nitrile (0.11 mm, single)Nitrile (Double) or LaminateHalogenated solvents (often used with this acid) permeate nitrile quickly.[1]
Eyes Safety Glasses w/ side shieldsChemical GogglesAcidic dust causes immediate corneal damage.
Respiratory Fume hood (No respirator)N95/P100 (if hood failure)Prevents inhalation of acidic particulates.
Body Lab Coat (Cotton)Chemical ApronProtects against splashes of corrosive solutions.
Visualization: Safety Decision Matrix

The following diagram outlines the decision logic for handling this compound based on its state.

SafetyMatrixStartHandling this compoundStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionIn Solution (Organic Solvent)State->SolutionEngineeringEngineering Control:Fume Hood RequiredSolid->EngineeringSolventCheckCheck Solvent PermeationSolution->SolventCheckPPE_SolidPPE: Nitrile Gloves + Safety GlassesEngineering->PPE_SolidPPE_SolnPPE: Double Gloving / Chemical ApronSolventCheck->PPE_Soln

Figure 1: Decision matrix for PPE and engineering controls based on physical state.

Part 4: Emergency Response & Waste Management[1]

Spill Response Protocol
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don goggles, double nitrile gloves, and a lab coat.

  • Neutralize:

    • Solid: Cover with weak base (Sodium Carbonate or Calcium Carbonate) to neutralize acidity. Sweep carefully to avoid dust.[6][7]

    • Solution: Absorb with vermiculite or sand. Do not use paper towels (acid can char paper, creating fumes).

  • Clean: Wipe surface with water followed by a weak soap solution.

Waste Disposal[1][5][7][8][9][10][11][12]
  • Stream: Halogenated Organic Waste.

  • Incompatibility: NEVER mix with strong oxidizing acids (Nitric/Chromic). The bromide can be oxidized to elemental bromine (

    
    ), creating a toxic red vapor cloud.
    
  • Labeling: Must explicitly state "Contains Fluorinated/Brominated Organics."

Part 5: Synthetic Utility & Reactivity Profile[1]

For the drug development professional, safety is intertwined with reactivity. This molecule is a "linchpin" scaffold.

Orthogonal Reactivity

The molecule allows for sequential functionalization.

  • Site A (Carboxylic Acid): Amide coupling (standard EDC/HATU conditions). Safety: Activation generates reactive esters; potential sensitizers.

  • Site B (Aryl Bromide): Suzuki-Miyaura coupling. Safety: Pd-catalyzed reactions often require base; ensure exotherm control.

  • Site C (Aryl Fluoride):

    
     displacement. Safety: This reaction requires heat and base. The displacement releases Fluoride ions (
    
    
    ), which can etch glass at high concentrations/temperatures.[1] Use PTFE vessels for scale-up [2].
Representative Protocol: Amide Coupling (Site A)

Validation: Standard peptide coupling conditions apply, but the electron-deficient ring reduces the nucleophilicity of the acid oxygen, making activation slightly slower but the resulting intermediate highly reactive.[1]

  • Dissolution: Dissolve 1.0 eq of acid in DCM/DMF (anhydrous).

  • Activation: Add 1.2 eq HATU and 2.5 eq DIPEA. Note: Solution may warm slightly.[1]

  • Addition: Add amine (1.1 eq). Stir at RT.

  • Quench: Dilute with 1M HCl (careful of gas evolution if carbonates used).

Visualization: Reactivity Workflow

This diagram illustrates the sequential functionalization pathways and their specific safety checkpoints.

ReactivityCoreThis compoundRxn_AcidReaction A: Amide Coupling(COOH Activation)Core->Rxn_Acid Site ARxn_BrReaction B: Suzuki Coupling(C-Br bond)Core->Rxn_Br Site BRxn_FReaction C: SNAr Displacement(Activated C-F bond)Core->Rxn_F Site CSafe_AcidRisk: Reactive Ester SensitizationRxn_Acid->Safe_AcidSafe_BrRisk: Metal Waste (Pd)Rxn_Br->Safe_BrSafe_FRisk: Fluoride Ion Release(Glass Etching)Rxn_F->Safe_F

Figure 2: Synthetic pathways and associated specific safety risks.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24860460, 2-Fluoro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 2-bromo-6-(trifluoromethyl)benzoic acid.[5] Retrieved from [Link][1]

Methodological & Application

Application Note: 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid as a Functional Synthon in Advanced Materials

[1][2]

Part 1: Executive Summary & Structural Logic

6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS: 1026962-68-4) is a highly specialized halogenated building block.[1][2] While often utilized in pharmaceutical synthesis for RORγ modulators, its unique substitution pattern offers distinct advantages in materials science, specifically in Fluorinated Metal-Organic Frameworks (F-MOFs) and Liquid Crystal (LC) engineering.[1][2]

Structural Analysis & Material Relevance

The molecule features a "crowded" benzoic acid core with three distinct functionalities that dictate its utility:[3]

  • Steric Bulk (Ortho-Blocking): The carboxylic acid (C1) is flanked by Fluorine (C2) and Bromine (C6).[2] This steric congestion forces the carboxylate group to twist out of planarity with the benzene ring. In MOF design, this prevents efficient packing, leading to larger pore apertures and preventing interpenetration.

  • Electronic Tuning (F & CF3): The highly electronegative Fluorine and Trifluoromethyl groups lower the HOMO/LUMO energy levels. In organic electronics, this facilitates electron transport and improves oxidative stability.

  • Orthogonal Reactivity:

    • -COOH: Anchor point for coordination to metal nodes (Zr, Zn, Cu) or esterification.[1][2]

    • -Br: Handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend conjugation.

Part 2: Application A - Fluorinated Metal-Organic Frameworks (F-MOFs)[1][2][4]

Rationale

Incorporating fluorinated linkers into MOFs significantly enhances hydrophobicity and gas adsorption selectivity (e.g., CO₂/N₂ separation).[2] The -CF3 and -F groups line the pore walls, repelling water (hydrolytic stability) while interacting favorably with quadrupolar gases like CO₂.[1][2]

Protocol 1: Solvothermal Synthesis of Zr-Based F-MOF (Modulated)

Objective: Use the target molecule as a capping ligand (modulator) to control the defect density and hydrophobicity of a UiO-66 type framework.[2]

Materials:

  • Zirconium(IV) chloride (

    
    )[2]
    
  • Terephthalic acid (BDC - Linker)[1][2][4]

  • This compound (Target Modulator)

  • DMF (N,N-Dimethylformamide)[1][2]

  • Formic acid (Activation agent)[2]

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Dissolve

      
       (0.5 mmol) in 10 mL DMF via sonication (15 mins).
      
    • Critical Step: Add the Target Modulator (1.0 mmol).[2] The 2:1 ratio of Modulator:Metal encourages defect formation.

    • Add Terephthalic acid (0.5 mmol).

  • Solvothermal Reaction:

    • Transfer the clear solution to a 25 mL Teflon-lined autoclave.[1]

    • Heat at 120°C for 24 hours .

    • Note: The steric bulk of the Br/F groups at the ortho positions of the modulator slows down the exchange rate, resulting in highly crystalline, defect-rich particles.

  • Washing & Activation:

    • Centrifuge the resulting white precipitate (10,000 rpm, 10 min).

    • Wash 3x with DMF to remove unreacted ligand.

    • Wash 3x with Acetone (solvent exchange).[2]

    • Activation: Soak in acetone for 24 hours, then dry under vacuum at 100°C for 12 hours.

Validation:

  • PXRD: Confirm UiO-66 topology.

  • ¹⁹F-NMR (Digested): Digest 10 mg of MOF in

    
    /DMSO-d6. Presence of -60 ppm (CF3) and -110 ppm (Ar-F) signals confirms incorporation of the modulator into the framework defects.[1][2]
    

Part 3: Application B - Liquid Crystalline Materials (Mesogens)[1][2]

Rationale

In Liquid Crystal Display (LCD) technology, lateral fluorination is used to induce negative dielectric anisotropy (


)21
Protocol 2: Synthesis of Fluorinated Biphenyl Core via Suzuki Coupling

Objective: Synthesize a biphenyl precursor for LC mixtures by coupling the 6-Br position with a phenylboronic acid.[1]

Reaction Scheme: Ar-Br + Ar'-B(OH)2 ->[Pd] Ar-Ar'

Materials:

  • Substrate: this compound (1.0 eq)[1][2]

  • Reagent: 4-Alkoxyphenylboronic acid (1.2 eq)[1][2]

  • Catalyst:

    
     (3 mol%)[2]
    
  • Base:

    
     (3.0 eq) - Note: Carbonate bases may be too weak due to steric hindrance.[1][2]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Methodology:

  • Degassing:

    • Combine solvent (Dioxane/Water) in a Schlenk flask and sparge with Argon for 30 minutes.[2] Oxygen exclusion is critical to prevent protodebromination.[2]

  • Reaction Assembly:

    • Add Substrate, Boronic Acid, Base, and Catalyst under Argon counter-flow.

    • Seal and heat to 90°C for 16 hours.

    • Mechanistic Insight: The bulky 2-Fluoro and 6-Bromo groups create significant steric hindrance.[1][2] High temperature and a bidentate ligand (dppf) are required to facilitate the Oxidative Addition and Transmetallation steps.[2]

  • Work-up:

    • Acidify with 1M HCl to pH 2 (to protonate the carboxylic acid).[2]

    • Extract with Ethyl Acetate (3x).[2]

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane. Avoid column chromatography initially if the acid sticks to silica.

Part 4: Visualization & Logic Flows[1][2]

Synthetic Workflow & Decision Matrix

The following diagram illustrates the divergent synthetic pathways based on the functional handle utilized.

SyntheticPathwaycluster_stericsSteric Engineering ConsiderationsStart6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acidCoordinationCoordination Chemistry(-COOH Binding)Start->Coordination Direct UseCouplingPd-Catalyzed Coupling(-Br Substitution)Start->Coupling DerivatizationMOF_SynthesisSolvothermal Synthesis(Zr/Zn Nodes)Coordination->MOF_SynthesisF_MOFHydrophobic F-MOF(Gas Separation)MOF_Synthesis->F_MOFSuzukiSuzuki-Miyaura(+ Boronic Acid)Coupling->SuzukiLiquidCrystalFluorinated Mesogen(Negative Dielectric Anisotropy)Suzuki->LiquidCrystalWarningSteric Hindrance at C1/C6Requires High T & Active CatalystSuzuki->Warning

Figure 1: Divergent synthetic utility of the scaffold in creating porous frameworks (top) vs. electronic materials (bottom).[2]

Part 5: Quality Control & Characterization Data[1]

To ensure the integrity of the synthesized materials, the following parameters must be verified.

ParameterMethodExpected ObservationRelevance
Purity HPLC (C18 Column)>98% AreaImpurities (des-bromo analogs) degrade LC phase stability.[1][2]
Identity ¹⁹F-NMR

-60 ppm (CF3), -110 ppm (Ar-F)
Confirms integrity of the fluorinated core during heating.[1][2]
Thermal TGA/DSCMelting Point >140°CHigh melting point indicates strong intermolecular stacking (LCs).[2]
Porosity BET (

Isotherm)
Type I Isotherm (for MOFs)Confirm permanent porosity; loss of surface area indicates pore collapse.[2]
Troubleshooting the Protocol
  • Issue: Low yield in Suzuki Coupling.

    • Cause: Protodebromination (replacement of Br with H) due to steric bulk preventing transmetallation.[2]

    • Solution: Switch to Buchwald Precatalysts (e.g., XPhos Pd G2) which are designed for sterically demanding substrates.[2] Use anhydrous solvents.

  • Issue: MOF precipitate is amorphous.

    • Cause: Reaction rate too fast.

    • Solution: Increase the concentration of the fluorinated modulator (Target Molecule). The competition for metal sites will slow down nucleation, improving crystallinity.

References

  • Fluorinated MOFs: P. A. Lazarimese et al., "Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs)," RSC Advances, 2023.[2]

  • Liquid Crystal Synthesis: M. Powers et al., "Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior," Materials Advances, 2024.

  • Fluorinated Linkers: "A Comparative Analysis of Metal-Organic Frameworks Derived from Different Fluorinated Linkers," BenchChem Application Data, 2025.[1] [2]

  • OLED Intermediates: "Organic Light-Emitting Diode (OLED) Materials & Intermediates," TCI Chemicals Technical Guide.

  • General Reactivity: "Significance of Halogenated and Nitrated Benzoic Acids as Synthetic Intermediates," BenchChem Chemical Ontology. [2]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this complex molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this compound to a high degree of purity.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts specific properties to the final products but also presents challenges during its synthesis and purification. The presence of multiple electron-withdrawing groups influences the acidity and solubility of the benzoic acid, while the synthetic route can introduce a variety of structurally similar impurities that are often difficult to remove.

This guide provides practical, field-proven insights into overcoming common purification hurdles, ensuring the integrity of your subsequent research and development activities.

Understanding the Synthetic Landscape and Potential Impurities

A plausible and common synthetic route to this compound involves the ortho-lithiation of 1-bromo-3-fluoro-2-(trifluoromethyl)benzene followed by carboxylation with carbon dioxide. This process, while effective, can lead to several impurities.

Diagram of a Plausible Synthetic Route:

Synthetic Route 1-bromo-3-fluoro-2-(trifluoromethyl)benzene 1-bromo-3-fluoro-2-(trifluoromethyl)benzene ortho-lithiated intermediate ortho-lithiated intermediate 1-bromo-3-fluoro-2-(trifluoromethyl)benzene->ortho-lithiated intermediate 1. LDA or n-BuLi, THF, -78 °C Crude this compound Crude this compound ortho-lithiated intermediate->Crude this compound 2. CO2 3. H3O+ workup Purification Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Purity Verification Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Assess impurity profile Choice Choice TLC Analysis->Choice Acid-Base Extraction Acid-Base Extraction Choice->Acid-Base Extraction Neutral Impurities Present Recrystallization Recrystallization Choice->Recrystallization Minor Impurities Column Chromatography Column Chromatography Choice->Column Chromatography Multiple/Similar Impurities Purity Check Purity Check Acid-Base Extraction->Purity Check Recrystallization->Purity Check Column Chromatography->Purity Check Purity Check->Choice Further Purification Needed Pure Product Pure Product Purity Check->Pure Product Meets Specification

catalyst selection for cross-coupling with 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CF3-Benzoate-Coupling Status: Active Support Tier: Senior Application Scientist

Substrate Profile & Risk Analysis ("The Patient")

Before selecting a catalyst, you must understand the specific steric and electronic environment of your substrate. 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a Type III Challenging Substrate .

FeatureChemical ImplicationRisk Factor
C6-Bromide Reactive handle, but sterically crowded by C1-COOH and C5-H .High: Slow oxidative addition and difficult transmetallation due to steric hindrance (ortho-effect).
C1-Carboxylic Acid Acidic proton (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

). Potential for Pd coordination.
Critical: Can poison the catalyst or undergo protodecarboxylation at high T.
C2-Fluorine Strong

-withdrawing group. Ortho to reaction site.[1][2][3]
Medium: Increases electrophilicity (good for OA) but destabilizes the Pd(II) intermediate.
C3-Trifluoromethyl Strong electron-withdrawing group (EWG).Medium: Makes the ring electron-deficient, increasing the risk of hydrodebromination (reduction) over coupling.

Catalyst Selection Matrix ("The Prescription")

Do not use generic Pd(PPh3)4. It will fail due to the steric bulk and the electron-deficient nature of the ring. You require Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC complexes .

Decision Matrix: Select Your Ligand System
Coupling PartnerRecommended Catalyst SystemWhy?
Aryl Boronic Acid (Sterically Unhindered) Pd(OAc)₂ + SPhos (or SPhos Pd G3/G4)SPhos is exceptionally stable and handles the electronic deficiency of the bromide well. It tolerates the free acid if base load is high.
Aryl Boronic Acid (Sterically Hindered / Ortho-sub) Pd(dba)₂ + XPhos (or XPhos Pd G3/G4)XPhos provides the necessary steric bulk to force reductive elimination in crowded biaryl systems.
Amines (Buchwald-Hartwig) RuPhos Pd G3/G4 or BrettPhos Pd G3/G4 RuPhos is the gold standard for secondary amines; BrettPhos for primary amines. Prevents

-hydride elimination.
Difficult/Unstable Partners Pd-PEPPSI-IPr The NHC ligand binds tighter than phosphines, preventing catalyst death during slow transmetallation steps.
Visualization: Ligand Selection Logic

LigandSelection Start Start: Select Coupling Type Type Coupling Partner? Start->Type Suzuki Boronic Acid/Ester (Suzuki) Type->Suzuki Buchwald Amine (Buchwald-Hartwig) Type->Buchwald Sterics Is the Partner Hindered? Suzuki->Sterics AmineType Amine Type? Buchwald->AmineType SPhos Rec: SPhos Pd G3 (General Purpose) Sterics->SPhos No XPhos Rec: XPhos Pd G3 (Max Steric Bulk) Sterics->XPhos Yes (Ortho-sub) RuPhos Rec: RuPhos Pd G3 (Secondary Amines) AmineType->RuPhos Secondary BrettPhos Rec: BrettPhos Pd G3 (Primary Amines) AmineType->BrettPhos Primary

Caption: Decision tree for selecting the optimal Buchwald precatalyst based on coupling partner sterics and type.

Optimized Experimental Protocol

Recommendation: If possible, convert the carboxylic acid to a Methyl Ester prior to coupling. This eliminates catalyst poisoning and simplifies purification. If you must couple the free acid, follow Method B .

Method A: Coupling of the Methyl Ester (Preferred)
  • Catalyst: XPhos Pd G3 (2.0 mol%)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) – Biphasic is crucial for solubility.

  • Base: K₃PO₄ (3.0 equiv)

  • Temperature: 80°C

Method B: Coupling of the Free Acid (Direct)
  • Catalyst: SPhos Pd G3 (3–5 mol%) – Higher loading required.

  • Solvent: n-Butanol or Toluene/Water (1:1)

  • Base: K₂CO₃ (3.5 equiv) – Extra equivalents needed to deprotonate the acid first.

  • Temperature: 90–100°C

Step-by-Step Workflow (Method A):

  • Charge: Add substrate (1.0 eq), Boronic acid (1.5 eq), K₃PO₄ (3.0 eq), and XPhos Pd G3 (0.02 eq) to a vial.

  • Purge: Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of electron-rich ligands.

  • Solvent: Add degassed Dioxane/Water via syringe.

  • Heat: Stir vigorously at 80°C for 4–12 hours.

  • Workup: Acidify carefully to pH 3 (to recover the acid product) or standard extraction for ester.

Troubleshooting Guide ("The Emergency Room")

Issue 1: Hydrodebromination (Product is the debrominated arene)
  • Symptom: You isolate 2-fluoro-3-(trifluoromethyl)benzoic acid.

  • Cause: The oxidative addition occurred, but transmetallation was too slow . The Pd-Ar species abstracted a hydride (likely from the solvent or base).

  • Fix:

    • Switch Solvent: Avoid alcohols. Use Toluene or THF.

    • Boost Catalyst: Switch to Pd-PEPPSI-IPr . The NHC ligand stabilizes the Pd(II) intermediate better than phosphines.

    • Dry Conditions: Ensure water is degassed; sometimes proton sources accelerate this pathway.

Issue 2: No Reaction (Starting Material Recovery)
  • Symptom: Substrate is untouched.

  • Cause: The catalyst failed to undergo Oxidative Addition (OA). This is common with electron-poor rings if the catalyst is deactivated by the free acid.

  • Fix:

    • Esterify: Protect the carboxylic acid.

    • Pre-activation: Do not use Pd(OAc)₂ + Ligand in situ. Use a G3/G4 Precatalyst to guarantee active Pd(0) enters the cycle immediately.

Issue 3: Protodeboronation of Partner
  • Symptom: You find the uncoupled partner (e.g., benzene from phenylboronic acid).

  • Cause: Electron-deficient or ortho-substituted boronic acids hydrolyze rapidly in base/water.

  • Fix:

    • Slow Addition: Add the base slowly via syringe pump.

    • Switch Boron Source: Use MIDA Boronates or Potassium Trifluoroborates (BF3K) . These are resistant to protodeboronation and release the active species slowly.

Visualization: Troubleshooting Logic

Troubleshooting Problem Identify Problem SM_Rec SM Recovered (No Rxn) Problem->SM_Rec DeBrom Hydrodebromination (Reduction) Problem->DeBrom DeBor Protodeboronation (Partner Loss) Problem->DeBor Fix1 Use Precatalyst (G3/G4) Protect Acid SM_Rec->Fix1 Fix2 Switch to PEPPSI Change Solvent DeBrom->Fix2 Fix3 Use MIDA Boronates or BF3K salts DeBor->Fix3

Caption: Diagnostic flow for resolving common coupling failures with electron-deficient aryl halides.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh₃)₄ for this reaction? A: No. Triphenylphosphine is not electron-rich enough to facilitate rapid oxidative addition into the C-Br bond of this specific crowded, electron-poor system, nor bulky enough to promote reductive elimination. You will likely see low yields and high hydrodebromination.

Q: Why do you recommend the Methyl Ester? A: The free carboxylic acid at C1 is ortho to the reaction site. It can form a stable, unreactive chelate with Palladium (Pd-O coordination). Esterification removes this pathway and increases the solubility of the substrate in organic solvents.

Q: My reaction turns black immediately. Is this bad? A: Yes. Immediate "Pd black" precipitation indicates your ligand is not stabilizing the Palladium. This often happens if the ratio of Ligand:Pd is too low or if oxygen is present. Ensure you are using a 1:1 (for Precatalysts) or 2:1 (for free ligand) ratio and strictly inert conditions.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamama–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006.

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide."

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.

Sources

Technical Support Center: Navigating Solvent Effects in Reactions of 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid. This molecule is a highly functionalized building block, pivotal in the development of novel pharmaceuticals and agrochemicals. Its unique structure, featuring a sterically hindered and electronically demanding aromatic ring, presents specific challenges during chemical transformations. The reactivity of this compound is profoundly influenced by the choice of solvent, which governs solubility, reaction kinetics, and pathway selection. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Part 1: Foundational Issues - Solubility and Reaction Setup

This section addresses the most common initial hurdle: achieving a homogeneous reaction mixture. The physicochemical properties of this compound dictate its solubility behavior.

Q1: I'm struggling to dissolve this compound. Why is it so difficult, and what solvents are recommended?

A: The solubility challenge arises from the molecule's dual nature. It possesses a polar, hydrophilic carboxylic acid group capable of hydrogen bonding, and a large, non-polar, lipophilic surface due to the brominated, fluorinated aromatic ring. Achieving good solubility requires a solvent that can effectively interact with both parts of the molecule.

The strong electron-withdrawing effects of the fluorine, bromine, and trifluoromethyl groups increase the acidity of the carboxylic acid, which can influence its interaction with different solvent types.[1] For instance, in protic solvents, hydrogen bonding plays a significant role, while in aprotic solvents, dipole-dipole interactions are more dominant.

For practical applications, polar aprotic solvents are typically the most effective. Below is a summary of recommended solvents based on general principles for similar polyhalogenated aromatic compounds.[2][3]

SolventTypeExpected SolubilityKey Considerations
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleHigh boiling point, can be difficult to remove. Can be reactive under certain conditions.
N,N-Dimethylformamide (DMF)Polar AproticSolubleHigh boiling point. Can decompose at high temperatures or in the presence of strong acids/bases.
Tetrahydrofuran (THF)Polar AproticSolubleLower boiling point, easier to remove. Risk of peroxide formation.
Acetonitrile (MeCN)Polar AproticModerately SolubleUseful for a wide range of reactions; relatively inert.
Dichloromethane (DCM)Non-polarModerately SolubleLow boiling point. Good for reactions near room temperature.
TolueneNon-polarSparingly SolubleOften used in cross-coupling reactions, may require heating to achieve dissolution.
Methanol / EthanolPolar ProticSparingly to Moderately SolubleCan act as a nucleophile in the presence of an activated carboxylic acid. Use with caution.

Expert Tip: For reactions where the product is significantly less polar than the starting material, starting with a minimal amount of a strong solvent like DMF or DMSO to achieve dissolution, and then diluting with a less polar co-solvent (e.g., THF or Toluene) can be an effective strategy.

Q2: My reaction starts as a clear solution, but a precipitate forms over time. What is causing this and how can I prevent it?

A: Unwanted precipitation during a reaction can be attributed to several factors, all linked to changing solvent-solute interactions:

  • Product Insolubility: The most common cause is that the product of the reaction is insoluble in the chosen solvent system. As the reaction progresses and product concentration increases, it crashes out of the solution.

  • Formation of Insoluble Intermediates or Salts: In reactions involving bases (e.g., amide couplings with DIPEA or cross-couplings with K₂CO₃), the salt of your benzoic acid or a salt byproduct (e.g., DIPEA·HCl) may be insoluble.

  • Temperature Changes: If your reaction is heated to achieve initial solubility, cooling (even to room temperature) can cause precipitation if the solution becomes supersaturated.

  • Change in Solvent Polarity: As reactants are consumed, the overall polarity of the reaction mixture can change, leading to the precipitation of a component that was initially soluble.

Troubleshooting Workflow:

G start Precipitate Observed During Reaction check_product Is the product known to be insoluble in this solvent? start->check_product sol_issue Switch to a better solubilizing solvent (e.g., DMF, DMSO) or use a co-solvent system. check_product->sol_issue no_sol_issue No check_product->no_sol_issue check_salt Is an inorganic base or amine salt involved? salt_issue Use a solvent that dissolves the salt (e.g., DMF) or use a phase-transfer catalyst for biphasic systems. check_salt->salt_issue no_salt_issue No check_salt->no_salt_issue check_temp Was the reaction heated and then cooled? temp_issue Maintain reaction at elevated temperature or use a solvent with better room temp solubility. check_temp->temp_issue no_temp_issue Consider change in mixture polarity. Analyze precipitate to identify it. check_temp->no_temp_issue no_sol_issue->check_salt no_salt_issue->check_temp G cluster_0 Desired Suzuki Cycle cluster_1 Undesired Debromination Pathway ArPdBr Ar-Pd(II)-Br ArPdR Ar-Pd(II)-R ArPdBr->ArPdR Transmetalation (Fast in Aprotic Solvent) ArR Ar-R (Product) ArPdR->ArR Reductive Elimination ArH Ar-H (Byproduct) ArPdBr_de Ar-Pd(II)-Br ArPdH Ar-Pd(II)-H ArPdBr_de->ArPdH Protonolysis (Favored by Protic Solvents) ArPdH->ArH Reductive Elimination start Ar-Br + Pd(0) start->ArPdBr Oxidative Addition

Sources

Validation & Comparative

analytical techniques for the characterization of 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical techniques for 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS: 1026962-68-4). It is designed for analytical chemists and process development scientists who require robust methods to distinguish this specific scaffold from its critical regioisomers during drug substance manufacturing.

A Comparative Technical Guide for Structural Validation & Purity Analysis

Introduction: The Regioisomer Challenge

This compound is a densely functionalized aromatic building block. Its structural complexity—containing three distinct electron-withdrawing groups (Br, F, CF₃) around a benzoic acid core—creates a significant analytical challenge: Regioisomerism .

During synthesis (often via lithiation or electrophilic halogenation), isomers such as 2-bromo-6-fluoro-3-(trifluoromethyl) or 6-bromo-2-fluoro-5-(trifluoromethyl) species may co-elute or co-crystallize. Standard C18 HPLC often fails to resolve these positional isomers due to their nearly identical hydrophobicities. This guide compares advanced analytical alternatives to establish a self-validating characterization workflow.

Structural Elucidation: Nuclear Magnetic Resonance (NMR)

Primary Recommendation: 19F NMR over 1H NMR.[1]

While 1H NMR is standard, it is often ambiguous for this molecule because it possesses only two aromatic protons. 19F NMR is the superior alternative due to the high sensitivity of the fluorine nucleus to the ortho/meta/para positioning of substituents.

Comparative Analysis: 1H vs. 19F NMR[2]
FeatureAlternative A: 1H NMR Alternative B: 19F NMR (Recommended)
Information Content Low. Shows one AB quartet (H4/H5) with potential complex splitting.High. distinct signals for Ar-F and -CF₃ with diagnostic coupling constants (

).
Isomer Specificity Poor. H-H coupling constants (~8 Hz) are similar across isomers.Excellent.

coupling (through-space/bond) is highly sensitive to distance (e.g., F vs CF₃ proximity).
Solvent Effect Minimal shift variation.Large chemical shift dispersion in different solvents (e.g., DMSO vs. MeOH).
Experimental Protocol: 19F NMR Purity Assay

Objective: Confirm the 2,3-substitution pattern via F-F coupling.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Internal Standard: Add 5 µL of

    
    -trifluorotoluene (shift reference: -63.7 ppm).
    
  • Acquisition:

    • Pulse Sequence: zgfig (Inverse gated decoupling to suppress NOE for quantitative integration).

    • Relaxation Delay (D1): 10 seconds (essential for CF₃ relaxation).

    • Scans: 64.

  • Analysis: Look for the "Roof Effect" or specific

    
     coupling between the Ar-F (-110 to -120 ppm range) and Ar-CF₃ (-60 to -65 ppm range). In the 2-fluoro-3-trifluoromethyl arrangement, these groups are vicinal, leading to a distinct coupling of ~10-15 Hz.
    
Visualization: NMR Logic Flow

NMR_Logic Start Crude Sample Analysis H_NMR 1H NMR Spectrum (Check H4-H5 Coupling) Start->H_NMR Decision1 Two Doublets (J ~8-9Hz)? H_NMR->Decision1 F_NMR 19F NMR Spectrum (Check F-CF3 Interaction) Decision2 F-CF3 Coupling Observed? F_NMR->Decision2 Decision1->F_NMR Yes Result_Wrong REJECT: Likely 4/5-position Isomer Decision1->Result_Wrong No (Singlets/Meta) Result_Correct CONFIRMED: 6-Br-2-F-3-CF3 Isomer Decision2->Result_Correct Yes (Vicinal Interaction) Decision2->Result_Wrong No (Distant F groups)

Caption: Logic flow for confirming the 6-bromo-2-fluoro-3-(trifluoromethyl) substitution pattern using combined NMR data.

Chromatographic Separation: HPLC Method Development

Primary Recommendation: Fluorinated Stationary Phases over C18.

For purity profiling, standard C18 columns often fail to separate the target from its de-brominated impurities (2-fluoro-3-trifluoromethylbenzoic acid) or regioisomers.

Comparative Analysis: Stationary Phases
FeatureAlternative A: C18 (Standard) Alternative B: Pentafluorophenyl (PFP) (Recommended)
Mechanism Hydrophobic interaction only.Hydrophobic +

-

interaction + Dipole-dipole (F-F).
Selectivity Low for halogenated isomers.High. Resolves isomers based on electron density distribution around the ring.
Peak Shape Often tails for benzoic acids (requires buffering).Sharper peaks for aromatic acids due to rigid stationary phase structure.
Experimental Protocol: PFP-HPLC Method

Objective: Separate the target from the "des-bromo" impurity and potential isomers.

  • Column: FluoroSep-RP Phenyl or Kinetex PFP (150 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH in protonated state).

  • Mobile Phase B: Methanol (Better selectivity for F-compounds than Acetonitrile).

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40% -> 85% B

    • 15-18 min: 85% B

  • Detection: UV at 230 nm (aromatic ring) and 254 nm.

  • Expected Result: The highly substituted 6-bromo target will elute after the des-bromo impurity but likely before non-polar precursors.

Mass Spectrometry: Identity Confirmation

Primary Recommendation: ESI in Negative Mode.

Benzoic acids ionize poorly in positive mode. Negative mode Electrospray Ionization (ESI-) provides the definitive [M-H]⁻ ion.

Fragmentation Pathway Analysis

In MS/MS experiments, this molecule follows a characteristic fragmentation path useful for validation.

  • Parent Ion:

    
     ~285/287 (1:1 ratio due to 
    
    
    
    ).
  • Primary Loss: Decarboxylation (

    
    , -44 Da).
    
  • Secondary Loss: Loss of HF (-20 Da) is common in ortho-fluoro benzoic acids.

Visualization: MS Fragmentation Pathway

MS_Frag Parent Parent Ion [M-H]- m/z 285/287 Frag1 [M-H-CO2]- m/z 241/243 Parent->Frag1 - CO2 (44 Da) Frag2 [M-H-CO2-HF]- m/z 221/223 Frag1->Frag2 - HF (20 Da) (Ortho Effect)

Caption: ESI(-) fragmentation pathway. The loss of CO2 followed by HF is diagnostic for ortho-fluorinated benzoic acids.

Summary & Selection Guide

Analytical GoalRecommended TechniqueWhy?
Isomer ID 19F NMR Unmatched sensitivity to F-substituent positioning.[2]
Purity (Routine) HPLC (PFP Column) Superior resolution of halogenated aromatics compared to C18.
MW Confirmation LC-MS (ESI-) Definitive isotopic pattern (Br) and mass detection.
Solid State DSC / XRD Only required if polymorphism affects solubility/bioavailability.

References

  • PubChem. 2-Bromo-6-(trifluoromethyl)benzoic acid (Isomer Analog Data). National Library of Medicine. Available at: [Link]

  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Application Note. Available at: [Link]

  • Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

Sources

spectroscopic comparison of 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Differentiation of 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid Regioisomers Content Type: Technical Comparison Guide Audience: Senior Medicinal Chemists, Process Chemists, and Analytical Scientists.

Executive Summary: The Structural Challenge

In the optimization of kinase inhibitors and protein-protein interaction modulators, the This compound scaffold is a high-value building block. Its specific substitution pattern offers a unique "steric lock" that forces downstream amides or biaryls into specific torsion angles, often crucial for potency.

However, the synthesis of this scaffold is fraught with regioselectivity challenges. The primary synthetic routes—Electrophilic Aromatic Substitution (EAS) and Directed Ortho Metalation (DOM)—often compete, leading to mixtures of the target 6-bromo isomer and its thermodynamic congener, the 5-bromo isomer .

This guide provides a definitive spectroscopic protocol to distinguish the target 6-bromo isomer from its most prevalent contaminants, relying on the immutable physics of spin-spin coupling constants (


-values) rather than variable chemical shifts.

Synthetic Origins of Heterogeneity

To differentiate the isomers, one must understand their origin. The precursor, 2-fluoro-3-(trifluoromethyl)benzoic acid, has three open positions on the ring: C4, C5, and C6.

  • The Impurity (5-Bromo Isomer): In standard bromination conditions (

    
    ), the directing effects of the substituents align to favor position 5. The fluorine (para-director), trifluoromethyl (meta-director), and carboxyl (meta-director) all cooperatively activate or direct toward C5.
    
  • The Target (6-Bromo Isomer): Accessing C6 requires overcoming these electronic preferences, typically via Directed Ortho Metalation (DOM) using the carboxylate (or an amide surrogate) to direct lithiation to the ortho-position (C6), followed by an electrophilic bromine trap.

The Critical Analytical Task: Distinguish the 1,2,3,6-substituted system (Target) from the 1,2,3,5-substituted system (Impurity).

Spectroscopic Protocol: The "Smoking Gun" Method

While Mass Spectrometry (MS) confirms the molecular formula (


) and isotope pattern (

), it cannot easily distinguish these regioisomers. High-field

H NMR (400 MHz+) is the definitive tool.
A. Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    . The carboxyl proton is often broad or invisible in chloroform but forms a distinct, deshelded singlet (
    
    
    ppm) in DMSO, confirming the free acid.
  • Concentration: 5-10 mg in 0.6 mL solvent to prevent viscosity broadening.

B. H NMR Analysis (The Decision Criteria)

The differentiation rests entirely on the relationship between the two remaining aromatic protons.

FeatureTarget: 6-Bromo Isomer Impurity: 5-Bromo Isomer
Proton Positions H4 and H5H4 and H6
Spatial Relationship Ortho (Adjacent)Meta (Separated by one carbon)
Coupling Constant (

)
7.0 – 9.0 Hz N/A (Ortho coupling absent)
Coupling Constant (

)

Hz (rarely resolved)
1.5 – 3.0 Hz
Multiplicity Two Doublets (or dd) with large splitting.Two Doublets (or dd) with fine splitting.

The Diagnostic Logic:

  • Focus on the aromatic region (

    
     ppm).
    
  • Identify the two aromatic signals (integrating to 1H each).[1]

  • Calculate the coupling constant (

    
     in Hz).[1][2][3]
    
    • If

      
       Hz:  You have the 6-bromo  target (H4/H5 interaction).
      
    • If

      
       Hz:  You have the 5-bromo  impurity (H4/H6 interaction).
      
C. F NMR Analysis (Secondary Confirmation)

While less definitive than proton coupling,


F NMR provides supporting evidence.
  • Target (6-Br): The Fluorine at C2 is flanked by -COOH (C1) and -CF3 (C3). It has no protons ortho to it.

  • Impurity (5-Br): The Fluorine at C2 is flanked by -COOH and -CF3. However, H6 is para to the -CF3 group, while in the target, H5 is meta to the -CF3.

  • Observation: Look for the Through-Space Coupling . In the 6-bromo isomer, the bulky Bromine at C6 forces the Carboxyl group to twist, potentially altering the chemical shift of the adjacent Fluorine (C2) compared to the planar 5-bromo isomer.

Comparative Data Summary

The following table summarizes the expected spectral fingerprints based on substituent electronic effects and coupling physics.

ParameterThis compound (Target)5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (Impurity)

H NMR Pattern
AB System (Ortho):

and

show strong roofing effect if shifts are close.

Hz.
AX System (Meta): Signals appear as sharp doublets or singlets (if unresolved).

Hz.

C NMR (C-Br)
C6 Signal: Shielded by ortho-COOH and ortho-F effects.C5 Signal: Shielded by ortho-H and ortho-H.
IR (Carbonyl) Shifted: Steric crowding by 6-Br and 2-F forces COOH out of plane, reducing conjugation.

shifts to higher wavenumber (

cm

).
Standard: COOH remains relatively planar with the ring.

is lower (

cm

).

Analytical Workflow Diagram

The following diagram outlines the logical decision tree for validating the material.

IsomerID Start Crude Material (White/Off-white Solid) HNMR Acquire 1H NMR (DMSO-d6, 400 MHz) Start->HNMR AromaticRegion Analyze Aromatic Region (7.0 - 8.5 ppm) HNMR->AromaticRegion CouplingCheck Measure J-Coupling between Ar-H signals AromaticRegion->CouplingCheck Result6Br Target Confirmed: 6-Bromo Isomer (J = 7-9 Hz) CouplingCheck->Result6Br Large Splitting (Ortho H-H) Result5Br Impurity Identified: 5-Bromo Isomer (J = 1-3 Hz) CouplingCheck->Result5Br Small Splitting (Meta H-H) ResultMix Mixture Detected: Calculate Ratio via Integration CouplingCheck->ResultMix Both Patterns Visible

Caption: Decision tree for the spectroscopic identification of brominated fluoro-trifluoromethyl benzoic acids.

References

  • Schlosser, M. (1998). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on Directed Ortho Metalation selectivity for 1,2,3-trisubstituted benzenes).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for F-F and F-H coupling constants).
  • ChemicalBook. (2024). Product entry: this compound (CAS 1026962-68-4).[4] Link

  • Reich, H. J. (2024). WinPLT NMR Coupling Constant Library. University of Wisconsin-Madison. (Reference for aromatic ortho vs. meta coupling magnitudes). Link

  • Sigma-Aldrich. (2024). Safety Data Sheet & Spectral Data for Benzoic Acid Derivatives. (General reference for solubility and handling of poly-halogenated benzoates). Link

Sources

A Senior Application Scientist's Guide to 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety in pharmaceutical and materials science, known to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides an in-depth technical comparison of 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid , a highly functionalized aromatic building block, with alternative synthetic strategies. We will explore its applications in palladium-catalyzed cross-coupling reactions, supported by experimental data and protocols, to offer a comprehensive understanding of its utility and comparative performance.

The Strategic Advantage of this compound

The unique substitution pattern of this compound offers a confluence of reactive handles and modulating groups, making it a valuable starting material for complex molecule synthesis.

  • Trifluoromethyl Group: As a potent electron-withdrawing group, the -CF3 moiety significantly influences the electronic properties of the aromatic ring, impacting reactivity and the pKa of the carboxylic acid. Its presence is a well-established strategy to improve the pharmacokinetic profile of drug candidates.[1][3]

  • Bromine Atom: The bromo-substituent serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the strategic introduction of diverse carbon and heteroatom-based functionalities.

  • Fluorine Atom: The ortho-fluoro substituent can modulate the conformation of the molecule and influence binding interactions in a biological target. It can also impact the regioselectivity of certain reactions.

  • Carboxylic Acid Group: This functional group provides a site for amide bond formation, esterification, or can be used to direct certain ortho-metalation reactions.

The strategic placement of these groups allows for sequential and site-selective functionalization, a key advantage in multi-step syntheses.

Comparative Analysis of Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound is primed for palladium-catalyzed cross-coupling reactions. Below, we compare its hypothetical utility in these key transformations with alternative synthetic approaches.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly in the synthesis of biaryl structures prevalent in many pharmaceutical agents.[4][5]

Application of this compound:

Hypothetical Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling start This compound + R-B(OH)2 catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) start->catalyst product Substituted Biaryl Benzoic Acid catalyst->product G cluster_1 Buchwald-Hartwig Amination Workflow reagents 1. Add this compound, amine, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), and base (e.g., Cs2CO3) to a dry flask. reaction 2. Add solvent (e.g., toluene) and heat the reaction mixture. reagents->reaction workup 3. After reaction completion, perform aqueous workup and extract with an organic solvent. reaction->workup purification 4. Purify the crude product by column chromatography. workup->purification

Caption: General workflow for Buchwald-Hartwig amination.

Alternative Approach:

An alternative to construct a similar N-aryl benzoic acid could involve the synthesis of a fluorinated-trifluoromethylated aniline and its subsequent coupling with a bromo-benzoic acid derivative. This approach, however, might require more steps to synthesize the requisite aniline.

Performance Comparison:

ParameterThis compound RouteAlternative Route (Aniline Synthesis + Coupling)
Versatility A single starting material can be coupled with a wide library of amines.Requires the synthesis of a specific aniline for each desired product.
Efficiency More direct route to the final product.Less direct, involving more synthetic transformations.
Yields Generally high yields are expected for Buchwald-Hartwig aminations.Overall yield will be dependent on the efficiency of the aniline synthesis.
Sonogashira Coupling: Synthesis of Alkynylbenzoic Acids

The Sonogashira coupling reaction is a reliable method for the formation of C(sp)-C(sp2) bonds, leading to the synthesis of substituted alkynes, which are valuable intermediates in organic synthesis and can be found in various bioactive molecules. [6][7] Application of this compound:

The bromo-substituent is an excellent coupling partner for terminal alkynes in a Sonogashira reaction.

Representative Experimental Protocol:

Based on general procedures for Sonogashira couplings of aryl bromides, a typical protocol would be as follows: [6][8]

  • To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and a base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction mixture at room temperature or elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Alternative Approach:

An alternative synthesis of a similarly substituted alkynylbenzoic acid could start from a different bromo-benzoic acid, followed by the introduction of the fluoro and trifluoromethyl groups. However, this would likely involve more complex and lower-yielding steps.

Performance Comparison:

ParameterThis compound RouteAlternative Route (Sequential Functionalization)
Directness A direct and efficient one-step coupling.A multi-step sequence with potential for lower overall yield.
Functional Group Tolerance The Sonogashira reaction is known for its good functional group tolerance.The additional steps may not be compatible with all functional groups.
Availability of Reagents A wide variety of terminal alkynes are commercially available.Synthesis of the required multi-substituted starting materials may be challenging.

Conclusion: A Versatile and Strategic Building Block

This compound stands out as a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and materials science. Its pre-installed array of functional groups allows for direct and efficient entry into a variety of important chemical scaffolds through well-established palladium-catalyzed cross-coupling reactions.

While alternative synthetic routes to similar target molecules exist, they often involve more steps, potentially harsher reaction conditions, and may suffer from lower overall yields. The use of this compound offers a more convergent and step-economical approach, making it a strategically advantageous choice for researchers and process chemists aiming for efficiency and diversity in their synthetic endeavors. The ability to leverage its multiple reactive sites in a controlled manner underscores its utility as a powerful tool in the modern synthetic chemist's arsenal.

References

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Zhou, W., et al. (2018). Two alternative routes towards the synthesis of biaryls 3a–c. RSC Advances, 8(3), 1506-1515.
  • CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 25(52), 12108-12112.
  • Langer, P., et al. (2011). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. European Journal of Organic Chemistry, 2011(28), 5555-5565.
  • Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(3), 1039-1051.
  • Ma, D., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
  • BenchChem. (n.d.). Synthesis of Novel Pharmaceutical Intermediates from 2-(Bromomethyl)-6-fluoronaphthalene: Application Notes and Protocols.
  • Patel, H., et al. (2023). Novel synthesis and antimicrobial screening of 3-(6-Methoxycarbonylamino-pyridine-3-ylethynyl)-benzoic acid methyl ester. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 116-121.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development.
  • Smith, J. A., et al. (2012). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 77(23), 10849-10861.
  • US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.
  • Smith, J. A., et al. (2012). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. The Journal of Organic Chemistry, 77(1), 438-451.
  • BenchChem. (n.d.). The Strategic Value of 3-Bromo-5-(trifluoromethyl)benzoic Acid for Manufacturers.
  • de la Torre, M. C., & Gotor, V. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(11), 3183.
  • Chen, Y., et al. (2018).
  • US20090149519A1 - Inhibitors of stearoyl-coa des
  • Challis, M. P., et al. (2019). Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. Chemical Science, 10(27), 6643-6651.
  • IN202521000100A - An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermedi
  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5483.
  • Cacchi, S., et al. (2010). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 6, 83.
  • Campeau, L.-C., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(48), 30206-30210.
  • Li, X., et al. (2020). Preparation of Biaryl Fluorosulfates by a Tandem Process. Chinese Journal of Organic Chemistry, 40(7), 2135-2141.

Sources

Publish Comparison Guide: 6-Bromo-2-Fluoro-3-(Trifluoromethyl)Benzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (CAS: 1026962-68-4), a high-value trifunctional scaffold used in the synthesis of advanced pharmaceutical intermediates, particularly for Nav1.8 inhibitors and ROR


 modulators .

Executive Summary: The Trifunctional Advantage

This compound is not merely a building block; it is a linchpin scaffold for diversity-oriented synthesis (DOS). Its structure offers three distinct, orthogonal reactive handles that allow medicinal chemists to rapidly generate libraries of multisubstituted benzamides , indazoles , and biaryl ethers without protecting group manipulations.

FeatureChemical HandleReactivity ProfileKey Application
Core Carboxylic Acid (-COOH)Amide Coupling / EsterificationLinker to solubilizing tails or pharmacophores.
Electrophile A Fluorine (-F) at C2Nucleophilic Aromatic Substitution (S

Ar)
Formation of biaryl ethers or cyclization (e.g., indazoles).
Electrophile B Bromine (-Br) at C6Transition-Metal Cross-Coupling (Suzuki, Buchwald)Late-stage diversification; attachment of aryl/heteroaryl rings.
Modulator Trifluoromethyl (-CF

) at C3
Lipophilicity / Metabolic StabilityEnhances potency and metabolic half-life (t

).

Comparative Analysis: Why This Scaffold?

In drug development, selecting the right starting material determines the efficiency of the synthetic route. Below is a comparison of this scaffold against common alternatives used to access similar chemical space (e.g., Nav1.8 inhibitors).

Comparison Table: Synthetic Utility & Efficiency
MetricThis compound 2-Fluoro-3-(trifluoromethyl)benzoic acid 2-Bromo-6-fluorobenzoic acid
Diversity Potential High (3 orthogonal points). Can build tri-substituted cores.Medium (2 points). Lacks the Br handle for late-stage coupling.Medium . Lacks the CF

group critical for potency in many targets.
Regiocontrol Absolute . Substituents are pre-installed.Good , but subsequent bromination may yield mixtures.Good , but limited electronic modulation without CF

.
Reaction Yield (S

Ar)
High (>85%) . The -CF

and -Br groups activate the C2-F for displacement.
Moderate . Less activation without the electron-withdrawing Br.High , but lacks the lipophilic benefit of CF

.
Primary Application Nav1.8 Inhibitors , ROR

Inverse Agonists.
General agrochemicals, simpler pharma intermediates.General biaryl synthesis.
Expert Insight: The "Activation" Effect

The presence of the trifluoromethyl group at C3 and the bromine at C6 significantly lowers the LUMO energy of the benzene ring, making the fluorine at C2 exceptionally labile toward nucleophiles (phenols, amines, hydrazines). This allows S


Ar reactions to proceed under milder conditions compared to the non-brominated analog.

Case Study: Synthesis of Nav1.8 Inhibitors

Recent patent literature (e.g., WO2023160509 ) highlights the use of this scaffold in synthesizing benzamide-based Nav1.8 inhibitors , a class of non-opioid analgesics distinct from the oxolane-based VX-548.

Mechanism of Action & Synthetic Pathway

The synthesis typically involves a sequential functionalization strategy:

  • S

    
    Ar Etherification:  Displacement of the C2-Fluorine by a phenol.
    
  • Amide Coupling: Reaction of the -COOH with an amine.

  • Cross-Coupling (Optional): Suzuki/Sonogashira coupling at the C6-Bromine.

Visualization: Synthetic Workflow

SynthesisPath SM Starting Material 6-Bromo-2-fluoro-3-(CF3)benzoic acid Step1 Step 1: S_NAr / Ullmann (Cs2CO3, CuI, 100°C) SM->Step1 Phenol Reagent A 4-Chloro-2-(CF3)phenol Phenol->Step1 Inter1 Intermediate 1 2-Phenoxy-6-bromo-3-(CF3)benzoic acid Step1->Inter1 Yield: ~80-90% Step2 Step 2: Amide Coupling (HATU/EDC) Inter1->Step2 Amine Reagent B Functionalized Amine Amine->Step2 Final Target Scaffold Nav1.8 Inhibitor Core Step2->Final Formation of Benzamide

Caption: Synthetic route for Nav1.8 inhibitor cores utilizing the orthogonal reactivity of the halogenated benzoate scaffold.

Experimental Protocol: Etherification via Modified Ullmann/S Ar

Source: Adapted from WO2023160509 and related aryl ether synthesis protocols.

Objective: Synthesis of the biaryl ether intermediate via displacement of Fluorine (or Bromine, depending on ligand choice, but C2-F displacement is electronically favored).

Reagents & Conditions:
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: 4-Chloro-2-(trifluoromethyl)phenol (1.05 equiv)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    , 2.0 equiv)
  • Catalyst: Copper(I) Iodide (CuI, 0.2 equiv) - Note: CuI promotes the coupling, potentially via an Ullmann-type mechanism if the S

    
    Ar is sluggish.
    
  • Solvent: Toluene or DMF

  • Temperature: 100°C

Step-by-Step Methodology:
  • Charge: To a dry reaction vial equipped with a magnetic stir bar, add the benzoic acid (1.0 g, 3.5 mmol), phenol (720 mg, 3.7 mmol), and Cs

    
    CO
    
    
    
    (2.3 g, 7.0 mmol).
  • Catalyst Addition: Add CuI (130 mg, 0.7 mmol) under a nitrogen atmosphere.

  • Solvation: Add anhydrous Toluene (50 mL). Seal the vessel.

  • Reaction: Heat the mixture to 100°C with vigorous stirring. Monitor by LC-MS for the consumption of the benzoic acid (typically 4–12 hours).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer (if the product is the free acid) or extract the organic layer (if esterified in situ).

  • Purification: The crude residue is typically purified via silica gel chromatography (Hexanes/EtOAc gradient) to yield the 2-phenoxy-6-bromo-3-(trifluoromethyl)benzoic acid intermediate.

Critical Quality Attribute (CQA):

  • Regioselectivity: The reaction must occur at the C2-position. The C6-Bromine should remain intact for future use. The presence of the ortho-COOH group can sometimes facilitate decarboxylation if overheated; maintain strict temperature control (≤100°C).

References

  • Patent: Amidine derivative compounds and their preparation methods and uses. WO2023160509A1 / CN116655497B. (2023). Describes the use of this compound in the synthesis of Nav1.8 inhibitors.

  • Chemical Vendor Data: this compound (CAS 1026962-68-4). BLD Pharm / CymitQuimica. Technical specifications and purity data.

  • Contextual Drug Class: Nav1.8 Inhibitors in Pain Management. Reviews the structural evolution of Nav1.8 inhibitors (e.g., VX-548 and benzamide analogs).

  • Synthetic Methodology:Copper-Catalyzed Synthesis of Diaryl Ethers. General protocols for Ullmann-type couplings relevant to the described experimental section.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and chemical research, the synthesis and handling of complex molecules like 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid are routine. However, the lifecycle of such a reagent does not end upon its use. Its proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, scientifically-grounded protocol for the safe disposal of this compound, moving beyond mere compliance to foster a deep-seated culture of safety.

The structure of this compound—a halogenated, acidic aromatic compound containing a trifluoromethyl group—dictates its hazardous nature and the specific procedures required for its disposal. Failure to adhere to these protocols can result in regulatory penalties, environmental contamination, and significant health and safety risks.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling disposal, it is essential to understand the inherent risks. The hazardous properties of this compound are derived from its specific functional groups. Safety Data Sheets (SDS) for this and structurally similar chemicals consistently identify several key hazards.

  • Skin and Eye Irritation: As a carboxylic acid, the compound is acidic. Furthermore, halogenated aromatic compounds frequently cause irritation. It is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2)[1][2]. Direct contact can lead to chemical burns and significant discomfort.

  • Respiratory Irritation: The compound is often a fine powder, and inhalation of dust must be avoided[2][3]. It may cause respiratory irritation, classified under Specific Target Organ Toxicity (Single Exposure), Category 3[2][4][5].

  • Environmental Hazard (PFAS Context): The presence of a trifluoromethyl (-CF3) group places this molecule within the broad and highly regulated category of per- and polyfluoroalkyl substances (PFAS). These substances are known for their environmental persistence. The U.S. Environmental Protection Agency (EPA) has issued specific guidance on the destruction and disposal of PFAS-containing materials, underscoring the need for specialized disposal methods that prevent environmental release[6][7][8].

Incompatible Materials: To prevent dangerous reactions, this compound must be stored away from strong oxidizing agents and strong bases[1][2][9].

Core Disposal Protocol: A Step-by-Step Methodology

This protocol is designed as a self-validating system for the safe management of this compound waste from generation to final disposal.

Step 1: Always Use Appropriate Personal Protective Equipment (PPE)

Working within a certified laboratory chemical fume hood is mandatory to control exposure[3][10]. The minimum required PPE includes:

  • Eye Protection: ANSI-approved chemical splash goggles are required[2][3].

  • Hand Protection: Wear nitrile rubber gloves. Given that many halogenated compounds can degrade nitrile, consider double-gloving for enhanced protection during waste handling procedures[10].

  • Body Protection: A fully buttoned lab coat and closed-toe shoes are essential to protect against skin exposure[3][10].

Step 2: Waste Segregation at the Source

Proper segregation is the most critical step in ensuring cost-effective and compliant disposal.

  • Designate a Halogenated Waste Stream: This compound must be disposed of as halogenated organic waste[9][10].

  • Prevent Cross-Contamination: Never mix halogenated waste with non-halogenated waste. The entire mixture would then require the more specialized and expensive disposal process for halogenated materials[11].

Step 3: Containerization and Labeling
  • Container Selection: Collect waste in a chemically compatible container, such as a high-density polyethylene (HDPE) jug[9][10]. Ensure the container is in good condition with a tightly sealing cap.

  • Labeling: A "Dangerous" or "Hazardous Waste" label must be affixed to the container before the first drop of waste is added[10]. The label must clearly state:

    • The full chemical name: "this compound" and any other constituents.

    • The words "Hazardous Waste."

    • The specific hazards (e.g., "Irritant," "Marine Pollutant" if applicable).

    • The date of accumulation.

Step 4: Safe On-Site Storage
  • Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area[3][12].

  • Incompatibilities: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and bases[1][2].

Step 5: Final Disposal Pathway

Disposal must be handled by professionals. Do not attempt to treat this chemical waste in the lab unless you have specific, approved protocols and equipment.

  • Primary Method - Incineration: The recommended and most effective disposal method is high-temperature incineration in a chemical incinerator equipped with afterburners and scrubbers[1]. This is crucial for halogenated compounds to neutralize the acidic gases (like HF and HBr) produced during combustion. Given its PFAS nature, thermal treatment in a permitted hazardous waste combustor is aligned with EPA guidance[7].

  • Arranging Pickup: Contact your institution’s Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup[10][11]. Provide them with a full and accurate description of the waste. The waste must be transported by a legally permitted entity to a permitted disposal facility[11].

  • Prohibited Disposal: It is illegal and unsafe to dispose of this chemical down the drain or allow it to evaporate in the fume hood[10].

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Don PPE: If safe to do so, don the appropriate PPE as described in Step 1 of the protocol.

  • Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.

  • Cleanup: Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal[2][3][13]. Avoid any actions that generate dust[2][3].

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleanup materials are also considered hazardous waste and must be disposed of accordingly.

Summary of Key Safety and Disposal Information

ParameterGuidelineSource(s)
Primary Hazards Skin Irritant (Cat. 2), Serious Eye Irritant (Cat. 2), Respiratory Irritant (STOT SE 3)[1][2][4]
Handling Location Certified Chemical Fume Hood[3][10]
Required PPE Chemical Splash Goggles, Nitrile Gloves, Lab Coat[2][3][10]
Waste Classification Halogenated Organic Hazardous Waste[9][10][11]
Incompatible Materials Strong Oxidizing Agents, Strong Bases[1][2][9]
Recommended Disposal High-Temperature Incineration at a Permitted Facility[1][7]
Prohibited Disposal Drain Disposal, Evaporation, General Trash[10][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_generation Waste Generation cluster_assessment Assessment & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal gen Waste Generated (Pure solid, solution, or contaminated items) assess Is waste halogenated? gen->assess container Collect in Labeled, Compatible Container (e.g., HDPE) assess->container Yes storage Store in Designated Satellite Accumulation Area container->storage contact Contact EH&S or Licensed Waste Vendor storage->contact disposal High-Temperature Incineration at Permitted Facility contact->disposal

Sources

Navigating the Safe Handling of 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel chemical entities are daily necessities. Among these, halogenated benzoic acid derivatives are a cornerstone of many synthetic pathways. This guide provides essential, in-depth safety and handling protocols for a specific member of this class: 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid. Adherence to these procedures is paramount to ensure personnel safety and maintain the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "How"

The primary hazards identified are:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation.[3][4]

The trifluoromethyl group and halogen substituents (bromine and fluorine) enhance the compound's reactivity and potential for biological interaction, necessitating stringent safety measures. The acidic nature of the carboxylic acid group also contributes to its irritant properties.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the required PPE and the rationale for its use.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5] Check manufacturer's compatibility data.To prevent skin contact and subsequent irritation.[1][2]
Eye and Face Protection Safety goggles with side shields or a full-face shield.[5]To protect against splashes and airborne particles that can cause serious eye irritation.[1][2]
Body Protection A long-sleeved laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection To be used in a well-ventilated area, preferably a certified chemical fume hood.[1][6] If dust or aerosols are likely to be generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.To prevent inhalation of the compound, which can lead to respiratory tract irritation.[3][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and ensure the experiment's smooth execution.

Pre-Operational Checks
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble all Necessary Equipment: Have all glassware, spatulas, and other equipment clean and readily accessible within the fume hood.

  • Prepare Waste Containers: Have a designated, clearly labeled hazardous waste container for halogenated organic solids and another for contaminated sharps.

  • Review Emergency Procedures: Be familiar with the location and operation of the nearest safety shower, eyewash station, and fire extinguisher.

Handling and Dispensing
  • Don all required PPE before entering the designated work area.

  • Work exclusively within a certified chemical fume hood.

  • Handle the solid compound with care to avoid generating dust. Use a spatula for transfers. If the compound is a fine powder, consider wetting it with a small amount of an appropriate solvent to minimize dust.

  • Keep the container tightly closed when not in use. [1][3]

  • Avoid contact with skin, eyes, and clothing. [7]

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

Post-Operational Procedures
  • Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.

  • Properly dispose of all waste as outlined in the Disposal Plan (Section 4).

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Wash hands again after removing all PPE.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][6] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

Waste Segregation and Collection
  • Solid Waste: All solid this compound and any materials contaminated with it (e.g., weighing paper, paper towels) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container for halogenated organic solids .[8][9]

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a designated hazardous waste container for halogenated organic liquid waste . Do not mix with non-halogenated waste streams.[10]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

Labeling and Storage
  • All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).

  • Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area.

Final Disposal
  • All hazardous waste must be disposed of through a licensed and approved chemical waste disposal company. Follow your institution's specific procedures for requesting a waste pickup. Never dispose of this chemical down the drain or in the regular trash.[9]

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the key steps from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Prep Pre-Operational Checks (Fume Hood, Equipment, Waste) DonPPE Don PPE Prep->DonPPE Proceed Handle Handle in Fume Hood (Avoid Dust) DonPPE->Handle Proceed Decon Decontaminate Surfaces Handle->Decon Experiment Complete Emergency Emergency Procedures (Spill/Exposure) Handle->Emergency If Incident Occurs Dispose Segregate & Dispose Waste (Halogenated) Decon->Dispose DoffPPE Doff PPE Dispose->DoffPPE

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.